{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid
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Overview
Description
{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Prop-2-en-1-yl Groups: The prop-2-en-1-yl groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base.
Oxidation and Functionalization: The final steps involve oxidation to introduce the oxo group and functionalization to attach the acetic acid moiety.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Hydrolysis: The ester linkage in the acetic acid moiety can be hydrolyzed under acidic or basic conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: The compound’s quinazoline core may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar compounds to {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid include other quinazoline derivatives, such as:
4-Oxo-3,5-dimethylquinazoline: Similar structure but with methyl groups instead of prop-2-en-1-yl groups.
4-Oxo-3,5-diphenylquinazoline:
Quinazoline-2,4-dione: Lacks the prop-2-en-1-yl groups and acetic acid moiety, but shares the quinazoline core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[4-oxo-3,5-bis(prop-2-enyl)quinazolin-6-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-5-11-13(22-9-14(19)20)7-6-12-15(11)16(21)18(8-4-2)10-17-12/h3-4,6-7,10H,1-2,5,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYFIFBPEBVVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C(=O)N(C=N2)CC=C)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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